molecular formula C6H12O6 B014380 beta-D-allose CAS No. 7283-09-2

beta-D-allose

Cat. No. B014380
CAS RN: 7283-09-2
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QZABAPFNSA-N
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Description

Beta-D-allose is a naturally occurring six-carbon sugar found in many plants, including some fruits, vegetables, and grains. It is also a component of some human glycoproteins and glycolipids. This compound has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory, and an antioxidant. It is also being investigated for its potential to reduce the risk of cardiovascular disease and diabetes.

Scientific Research Applications

  • Pharmaceutical Activities : Beta-D-Allose demonstrates several pharmaceutical properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities (Lim & Oh, 2011). Similar findings were reported by (Lee, Shin, & Oh, 2018), highlighting its potential as a medical sugar with various health benefits.

  • Neuroprotection : this compound may protect neurons by reducing extracellular glutamate and attenuating oxidative stress during ischemic insult, suggesting its use in neurological therapies (Hirooka et al., 2006).

  • Biotechnological Production : The sugar's biological properties and regioselectivity in glycosidation reactions offer efficient strategies for oligosaccharide synthesis, highlighting its significant pharmacological and alimentary potential (Del Vigo, Stortz, & Marino, 2022).

  • Plant Immunity : In agriculture, this compound treatment in tomato plants increases resistance to pathogens like Botrytis cinerea and Pseudomonas syringae, possibly by regulating reactive oxygen species and defense-related gene expression (Zhang, Jiang, & Song, 2020).

  • Anti-Cancer and Other Health Benefits : Found in human umbilical cord blood and serum, this compound shows anti-cancer activity, reduces reperfusion damage, and has anti-metabolic syndrome effects (Shintani, Shintani, & Sato, 2020).

  • Renal Ischemia/Reperfusion Injury : It also protects against renal ischemia/reperfusion injury by inhibiting neutrophil activation, which plays a key role in this injury (Ueki et al., 2007).

  • Liver Carcinogenesis : this compound has potential inhibitory effects on liver carcinogenesis, especially under oxidative stress conditions (Yokohira et al., 2008).

  • Cryoprotective Effects : It shows protective roles in cell survival during freezing, akin to trehalose, a known cryoprotectant (Sui et al., 2007).

  • Conformational Studies : The crystal structure of beta-D,L-allose shows its formation into beta-pyranose, linked by O-HO hydrogen bonds, which has implications for its biological functions (Ishii et al., 2015).

  • Antibiotic Biosynthesis : It's involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthetic pathway for several macrolide antibiotics (Thuỷ et al., 2006).

  • Industrial Applications : this compound's continuous production from D-allulose using commercial glucose isomerase suggests a potential for continuous industrial production systems (Choi et al., 2021).

Mechanism of Action

Target of Action

Beta-D-Allose, also known as Beta-D-Allopyranose, is a rare sugar that has been studied for its potential pharmaceutical activities It has been suggested that this compound may interact with various cellular processes, potentially influencing the formation of intramolecular hydrogen bonds .

Mode of Action

It is known to exist in four ring structures, including α-D-allose-1,4-furanose, β-D-allose-1,4-furanose, α-D-allose-1,5-pyranose, and β-D-allose-1,5-pyranose . These structures may interact with cellular processes, potentially influencing the formation of intramolecular hydrogen bonds . This could explain the low abundance of this compound in nature .

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been suggested that this compound can inhibit ROS formation by competing with D-glucose in the mitochondria . .

Pharmacokinetics

It is known that this compound is soluble in water and insoluble in alcohol . This could potentially impact its bioavailability and pharmacokinetics.

Result of Action

This compound has been associated with various health benefits and physiological functions such as anti-cancer, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties . It has been shown to inhibit the proliferation of a variety of cancer cell lines . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the production of this compound has been shown to be influenced by the presence of certain enzymes . .

Safety and Hazards

When handling beta-D-allose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Beta-D-Allose interacts with several enzymes, proteins, and other biomolecules. It has been produced from D-psicose using this compound-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been found to have beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . It inhibits the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Most of the this compound functions are mediated through thioredoxin-interacting protein molecules . This compound exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .

Temporal Effects in Laboratory Settings

It is known that this compound has a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not fully documented, it has been shown to have beneficial effects in various health conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to D-fructose 6-phosphate in the EMP pathway by sequential enzyme reactions via the two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate .

Subcellular Localization

It is known that this compound-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase, are located in the cytoplasm .

properties

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QZABAPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015883
Record name beta-​D-​Allopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7283-09-2
Record name β-D-Allopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7283-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Allopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Allopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-ALLOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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